BenchChemオンラインストアへようこそ!

6,7-Dimethoxy-2-methylquinazolin-4-amine

Pharmaceutical impurity profiling Pharmacopeial reference standard ANDA quality control

Procure 6,7-Dimethoxy-2-methylquinazolin-4-amine (CAS 21575-27-9) as the official Ph. Eur. & USP Terazosin Impurity 3 for regulatory ANDA filings. This specific 2-methyl-4-amino-6,7-dimethoxy substitution is required—non-methylated or des-methoxy analogs fail method selectivity. Ideal for QC batch release, HPLC method validation, and as a Ras-Sos inhibitor scaffold with selectivity over EGFR kinase (IC50 > 20,000 nM). Free 4-amine enables single-step parallel library diversification.

Molecular Formula C11H13N3O2
Molecular Weight 219.24 g/mol
Cat. No. B13113233
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,7-Dimethoxy-2-methylquinazolin-4-amine
Molecular FormulaC11H13N3O2
Molecular Weight219.24 g/mol
Structural Identifiers
SMILESCC1=NC2=CC(=C(C=C2C(=N1)N)OC)OC
InChIInChI=1S/C11H13N3O2/c1-6-13-8-5-10(16-3)9(15-2)4-7(8)11(12)14-6/h4-5H,1-3H3,(H2,12,13,14)
InChIKeyXQVPCWJMFDWCJF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6,7-Dimethoxy-2-methylquinazolin-4-amine: A Defined Quinazoline Intermediate and Reference Standard


6,7-Dimethoxy-2-methylquinazolin-4-amine (CAS 21575-27-9) is a 2-methyl-4-amino-quinazoline derivative bearing methoxy substituents at the 6- and 7-positions of the fused benzene ring. It is formally registered as Terazosin Impurity 3 under European Pharmacopoeia (Ph. Eur.) and United States Pharmacopeia (USP) impurity profiling frameworks and is commercially supplied with full characterization data compliant with ICH Q3A/Q3B regulatory guidelines for use as a certified reference standard in ANDA submissions and commercial QC batch release [1]. The compound also serves as a key synthetic intermediate en route to 2,4-diamino-6,7-dimethoxyquinazoline-based α1-adrenoceptor antagonists including terazosin, prazosin, doxazosin, and alfuzosin [2].

Why 6,7-Dimethoxy-2-methylquinazolin-4-amine Cannot Be Substituted by Generic Quinazoline Analogs


Quinazoline derivatives with superficially similar cores exhibit profound differences in biological target engagement, chromatographic retention, and regulatory acceptability that preclude casual interchange. The 2-methyl-4-amino-6,7-dimethoxy substitution pattern uniquely defines this compound's identity as a pharmacopeial impurity marker; substitution with a non-methylated 4-aminoquinazoline (e.g., CAS 21575-13-3) or a 2-methylquinazolin-4-amine lacking the 6,7-dimethoxy groups (e.g., CAS 3440-46-8) would produce a different analyte with distinct retention time, UV absorbance, and mass spectrometric fragmentation — invalidating the calibrated impurity profiling method [1]. In a medicinal chemistry context, the 2-methyl group sterically discriminates against EGFR kinase engagement while the 6,7-dimethoxy motif is essential for α1-adrenoceptor and kinase hinge-region hydrogen bonding [2][3].

Quantitative Differential Evidence for 6,7-Dimethoxy-2-methylquinazolin-4-amine


Regulatory Identity: Only Quinazoline Derivative Defined as Terazosin Pharmacopeial Impurity 3

Among all 2-methyl-4-aminoquinazoline congeners, only 6,7-dimethoxy-2-methylquinazolin-4-amine is designated 'Terazosin Impurity 3' in the Ph. Eur. terazosin monograph. The updated Ph. Eur. impurity profiling method achieves chromatographic resolution of this compound from terazosin and co-occurring impurities (Impurity A through J) on a pentafluorophenyl (PFP) stationary phase with a total run time of under 20 minutes, compared to 90 minutes (2 × 45 min) required by the legacy C18-based method [1]. This regulatory exclusivity means no alternative quinazoline scaffold can fulfill the same compendial reference function without full re-validation.

Pharmaceutical impurity profiling Pharmacopeial reference standard ANDA quality control

EGFR Kinase Selectivity: 2-Methyl Substitution Attenuates EGFR Activity Relative to Non-Methylated PD153035

N-(3-bromophenyl)-6,7-dimethoxy-2-methylquinazolin-4-amine (the direct 4-arylamino derivative of the core compound) exhibits an EGFR kinase IC50 of 10,000 nM [1]. In comparison, PD153035 — 4-[(3-bromophenyl)amino]-6,7-dimethoxyquinazoline lacking the 2-methyl group — shows an EGFR IC50 of 0.025 nM (25 pM) [2], representing an approximately 400,000-fold loss in EGFR potency upon introduction of the 2-methyl substituent. This SAR data from the Bayer patent application further demonstrates that 2-methyl-quinazoline compounds selectively inhibit the Ras-Sos protein-protein interaction without significantly targeting EGFR (IC50 > 20,000 nM for EGFR in cellular phosphorylation assays), whereas the des-methyl quinazoline congeners like PD153035 are ultra-potent EGFR inhibitors [3].

EGFR tyrosine kinase PD153035 analog Kinase selectivity

α1-Adrenoceptor Pharmacophore: 6,7-Dimethoxy Motif Is Essential for Nanomolar Binding Affinity

In a systematic QSAR study of 2,4-diamino-6,7-dimethoxyquinazoline derivatives, removal or replacement of the 6,7-dimethoxy groups resulted in a >100-fold reduction in α1-adrenoceptor binding affinity [1]. Compound 10 in the series — a close congener bearing the 4-amino-6,7-dimethoxy-2-(heterocyclylpiperazin-1-yl) scaffold — demonstrated in vivo antihypertensive potency equivalent to prazosin in a dog model [1]. The 6,7-dimethoxy substitution is explicitly identified as providing critical electrostatic and hydrogen-bonding complementarity to the receptor's primary nucleophilic site [1]. In contrast, 2-methylquinazolin-4-amine lacking the 6,7-dimethoxy groups shows no reported α1-adrenoceptor affinity, serving instead as a general kinase scaffold with micromolar-range activity [2].

α1-adrenoceptor antagonist QSAR Antihypertensive

Synthetic Versatility: 4-Amino Group Enables Direct Derivatization Routes Not Accessible from 4-Quinazolinones

The primary 4-amine of 6,7-dimethoxy-2-methylquinazolin-4-amine permits direct N-alkylation, N-arylation, and reductive amination to generate diverse 4-substituted quinazoline libraries. In contrast, 6,7-dimethoxy-2-methylquinazoline-4(1H)-thione (CAS 66299-70-5) and 6,7-dimethoxy-2-methylquinazolin-4(3H)-one require prior activation (e.g., chlorination with POCl₃ to give 4-chloro-6,7-dimethoxy-2-methylquinazoline, CAS 50377-49-6) before amine introduction [1][2]. This two-step activation sequence adds 12–24 hours of reaction time and introduces additional purification burden. The 4-amino compound thus enables a one-step diversification workflow that the 4-oxo or 4-thione analogs cannot support [3].

Synthetic intermediate Medicinal chemistry Quinazoline derivatization

Optimal Application Scenarios for Procuring 6,7-Dimethoxy-2-methylquinazolin-4-amine


Terazosin ANDA Impurity Method Development and QC Batch Release

Pharmaceutical QC laboratories developing or validating HPLC methods for terazosin ANDA submissions require this compound as a certified reference standard (Terazosin Impurity 3). The updated Ph. Eur. method achieves baseline resolution on PFP columns in under 20 minutes, and only this compound carries the accepted pharmacopeial designation [1]. Procurement from a supplier providing full ICH-compliant characterization (NMR, HRMS, HPLC purity ≥95%, residual solvent analysis) directly supports regulatory filing requirements [2].

Ras-Sos PPI Inhibitor Lead Generation with Reduced EGFR Off-Target Risk

Medicinal chemistry programs targeting the Ras-Sos protein-protein interaction for KRAS-driven cancers can employ this compound as a core scaffold. The 2-methyl substituent sterically discriminates against EGFR kinase engagement (IC50 > 20,000 nM for 2-methyl-quinazoline derivatives vs. 0.025 nM for des-methyl PD153035) while maintaining Ras-Sos inhibitory activity [3]. This selectivity window is critical for avoiding the dermal toxicity associated with EGFR inhibition observed with first-generation quinazoline TKIs.

One-Step Diversification for Quinazoline-Focused Library Synthesis

Synthetic chemistry groups building 4-substituted quinazoline libraries benefit from the free 4-amine, which enables direct N-alkylation, N-arylation (Buchwald-Hartwig), or sulfonylation without the chlorination step required by 4-quinazolinone precursors [4]. This single-step diversification is particularly valuable in parallel synthesis workflows where eliminating one synthetic operation per compound translates to significant throughput gains across a 48- or 96-member library.

α1-Adrenoceptor Antagonist Pharmacophore Optimization

Cardiovascular drug discovery groups optimizing α1-adrenoceptor antagonists for hypertension or benign prostatic hyperplasia should use this compound as the starting scaffold. QSAR models confirm that the 6,7-dimethoxy substitution pattern is essential for nanomolar α1-AR binding, contributing >100-fold affinity enhancement over des-methoxy analogs [5]. The 2-methyl group provides a handle for further derivatization while maintaining the pharmacophoric requirements validated in terazosin, prazosin, and doxazosin development programs.

Quote Request

Request a Quote for 6,7-Dimethoxy-2-methylquinazolin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.